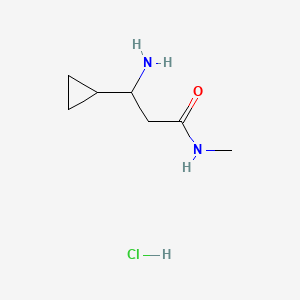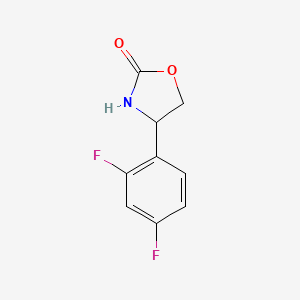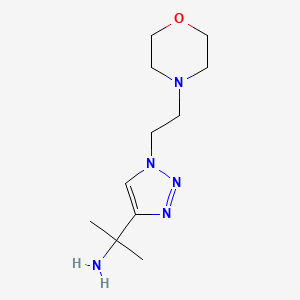
N1-Cyclohexyl-5-methylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Cyclohexyl-5-methylbenzene-1,2-diamine is an organic compound characterized by the presence of a cyclohexyl group attached to a benzene ring, which is further substituted with two amine groups at the 1 and 2 positions and a methyl group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclohexyl-5-methylbenzene-1,2-diamine typically involves the reaction of cyclohexylamine with 5-methylbenzene-1,2-diamine under controlled conditions. One common method includes:
Cyclohexylation: Cyclohexylamine is reacted with 5-methylbenzene-1,2-diamine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and high-yield synthesis. The use of automated systems for monitoring reaction conditions and product purification is also common to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N1-Cyclohexyl-5-methylbenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form substituted amine products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: N-alkylated amines.
Scientific Research Applications
N1-Cyclohexyl-5-methylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N1-Cyclohexyl-5-methylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-Methylbenzene-1,2-diamine: Similar structure but with a methyl group instead of a cyclohexyl group.
N1,N1-Dimethylbenzene-1,2-diamine: Contains two methyl groups instead of a cyclohexyl group.
N1-Phenylbenzene-1,2-diamine: Substituted with a phenyl group instead of a cyclohexyl group.
Uniqueness
N1-Cyclohexyl-5-methylbenzene-1,2-diamine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2-N-cyclohexyl-4-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C13H20N2/c1-10-7-8-12(14)13(9-10)15-11-5-3-2-4-6-11/h7-9,11,15H,2-6,14H2,1H3 |
InChI Key |
MFBSEDRVCLDECT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


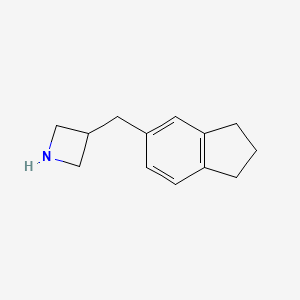
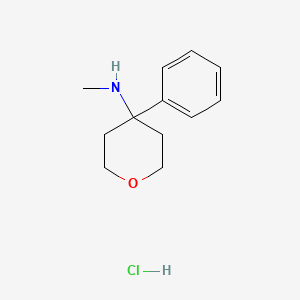
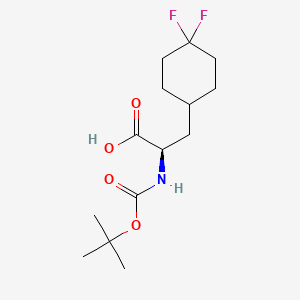
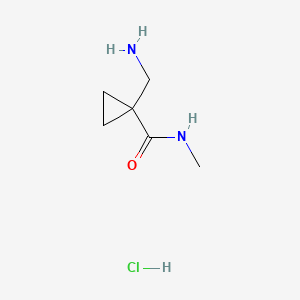
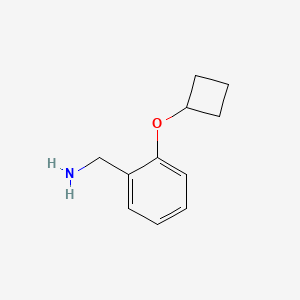
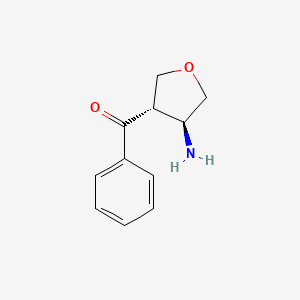
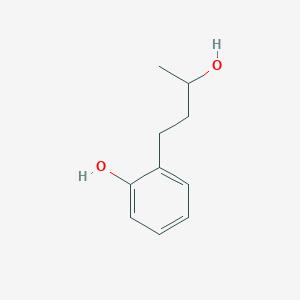

![3-Bromo-7-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B13623979.png)
